molecular formula C13H28OSi B14416089 4-Ethyl-2-(trimethylsilyl)oct-1-EN-3-OL CAS No. 86997-35-5

4-Ethyl-2-(trimethylsilyl)oct-1-EN-3-OL

Cat. No.: B14416089
CAS No.: 86997-35-5
M. Wt: 228.45 g/mol
InChI Key: RCOSVTDIXSNFHD-UHFFFAOYSA-N
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Description

4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol is an organic compound that belongs to the class of organosilicon compounds It features a trimethylsilyl group attached to an octenol backbone, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol typically involves the introduction of the trimethylsilyl group to an octenol derivative. One common method is the hydrosilylation of an alkyne precursor with a trimethylsilyl reagent under the influence of a catalyst such as platinum or rhodium. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to yield saturated derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can stabilize reactive intermediates, facilitating specific chemical transformations. Additionally, the compound’s structure allows it to participate in a range of reactions, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethyl glycosides: These compounds share the trimethylsilyl group and are used in glycosylation reactions.

    Oct-1-en-3-ol: This compound has a similar backbone but lacks the trimethylsilyl group, resulting in different reactivity and applications.

Uniqueness

4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol is unique due to the presence of both the trimethylsilyl group and the octenol backbone, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in research and industry.

Properties

CAS No.

86997-35-5

Molecular Formula

C13H28OSi

Molecular Weight

228.45 g/mol

IUPAC Name

4-ethyl-2-trimethylsilyloct-1-en-3-ol

InChI

InChI=1S/C13H28OSi/c1-7-9-10-12(8-2)13(14)11(3)15(4,5)6/h12-14H,3,7-10H2,1-2,4-6H3

InChI Key

RCOSVTDIXSNFHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(C(=C)[Si](C)(C)C)O

Origin of Product

United States

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